Isooctyl 2-phenoxyethyl terephthalate

Description

Historical Context and Evolution of its Research Trajectory

The development of plasticizers is closely linked to the history of polymer science. The first plasticizer, castor oil, was used in 1856 to improve the properties of cellulose (B213188) nitrate. wikipedia.org The introduction of phthalate (B1215562) esters in the 1920s marked a significant advancement, and their use surged with the commercialization of polyvinyl chloride (PVC) in the 1930s. wikipedia.org For decades, phthalates like di(2-ethylhexyl) phthalate (DEHP) dominated the market. wikipedia.org

The research trajectory for compounds like isooctyl 2-phenoxyethyl terephthalate (B1205515) is a direct result of the evolving landscape of plasticizer technology, driven by regulatory and environmental considerations. In recent years, concerns over the potential health effects of certain low-molecular-weight phthalates led to increased regulation and a search for alternatives. nih.govmdpi.com This spurred innovation in the chemical industry to develop new, "greener" plasticizers with different chemical structures. jinlichemical.com

Terephthalates, such as dioctyl terephthalate (DOTP), emerged as prominent non-phthalate alternatives. sinocurechem.com The development of isooctyl 2-phenoxyethyl terephthalate represents a further step in this evolution, focusing on creating high-performance plasticizers with specific properties derived from its unique molecular structure. nih.gov Its history is therefore embedded in the broader shift away from traditional phthalates towards a new generation of polymer additives. researchgate.net

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science lies primarily in its role as a novel, high-performance plasticizer. nih.gov As industries move away from regulated phthalates, the demand for effective and specialized alternatives has grown significantly. nih.gov This compound is part of a class of emerging plasticizers designed to meet these new requirements. nih.gov

Its importance is highlighted by its application in polymer formulations, where it enhances flexibility and thermal stability. vulcanchem.com The branched isooctyl group helps to reduce crystallinity in polymer matrices, while the phenoxyethyl moiety can contribute to properties like UV resistance. vulcanchem.com The development of such specialized plasticizers is a key area of research, aiming to create materials with improved performance, such as better low-temperature flexibility and reduced migration. numberanalytics.com

The detection of this compound in consumer products has also made it a compound of interest in analytical and environmental chemistry. vulcanchem.com A 2022 study, for instance, identified the compound in a high percentage of handwipe samples, indicating its presence in everyday items and highlighting its relevance as an emerging chemical in the environmental and exposure science fields. vulcanchem.com

Overview of Core Academic Research Domains Pertaining to this compound

Academic research on this compound is concentrated in several key domains that reflect its lifecycle from creation to application and environmental presence.

Table 2: Core Academic Research Domains for this compound

| Research Domain | Objectives and Key Focus Areas |

| Synthesis and Production | Research focuses on efficient synthesis routes, typically through esterification or transesterification. vulcanchem.com This involves reacting terephthalic acid or its derivatives like dimethyl terephthalate with isooctanol and 2-phenoxyethanol. vulcanchem.com Studies in this area also investigate optimal catalytic systems (e.g., zinc, tin, or titanium compounds) and reaction conditions to maximize yield and purity. vulcanchem.comnih.gov |

| Polymer Science and Materials | This domain investigates the compound's performance as a plasticizer, particularly in PVC. researchgate.net Research evaluates its effectiveness in modifying polymer properties, such as lowering the glass transition temperature, increasing flexibility, and enhancing thermal stability. nih.govmdpi.com The compatibility of the plasticizer with the polymer matrix and its resistance to migration are also critical areas of study. nih.govresearchgate.net |

| Analytical Chemistry | A significant area of research is the development of sensitive and selective analytical methods for detecting and quantifying this compound in complex matrices. researchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed, often requiring meticulous sample preparation steps like solid-phase extraction to isolate the compound from environmental or consumer product samples. vulcanchem.commdpi.com |

| Environmental Science | This field examines the environmental fate and occurrence of this compound as an emerging contaminant. nih.govmdpi.com Studies track its presence in various environmental compartments and consumer goods, contributing to the understanding of its distribution and persistence. vulcanchem.compublish.csiro.au |

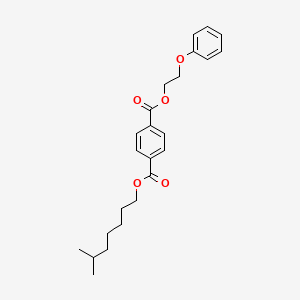

Structure

2D Structure

Properties

IUPAC Name |

1-O-(6-methylheptyl) 4-O-(2-phenoxyethyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-19(2)9-5-4-8-16-28-23(25)20-12-14-21(15-13-20)24(26)29-18-17-27-22-10-6-3-7-11-22/h3,6-7,10-15,19H,4-5,8-9,16-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSJGBJBLWZYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348523 | |

| Record name | 6-Methylheptyl 2-phenoxyethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72512-75-5, 2733629-72-4 | |

| Record name | Isooctyl 2-phenoxyethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072512755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl 2-phenoxyethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl 2-phenoxyethyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Isooctyl 2 Phenoxyethyl Terephthalate

Esterification Pathways for Isooctyl 2-phenoxyethyl terephthalate (B1205515) Production

The synthesis of Isooctyl 2-phenoxyethyl terephthalate can be achieved through two principal esterification pathways: direct esterification and transesterification. vulcanchem.com

Transesterification: An alternative route is the transesterification of dimethyl terephthalate (DMT) with isooctyl alcohol and 2-phenoxyethanol. vulcanchem.comyoutube.com This process involves heating the reactants in the presence of a catalyst, which displaces the methanol (B129727) from DMT to form the desired mixed ester. youtube.com While this method avoids the solubility issues associated with TPA, it introduces methanol as a byproduct that must be removed and managed. youtube.com Transesterification is also the fundamental reaction in the chemical recycling of poly(ethylene terephthalate) (PET), where the polymer is depolymerized by an alcohol (alcoholysis) to yield terephthalate esters. researchgate.netnih.gov For instance, the alcoholysis of PET with isooctyl alcohol can produce dioctyl terephthalate, demonstrating the viability of this reaction type for generating terephthalate esters. researchgate.netresearchgate.net

Catalytic Systems and Reaction Kinetics in Terephthalate Ester Synthesis

The synthesis of terephthalate esters is critically dependent on the use of catalysts to achieve viable reaction rates and high yields. A variety of metal-based compounds have been developed and are employed for both direct esterification and transesterification reactions.

Catalytic Systems: Titanium compounds, particularly tetraalkoxides like tetrabutyl titanate and titanium tetraisopropoxide (TTIP), are highly effective and widely used catalysts for terephthalate esterification. researchgate.netgoogle.com Other common catalysts include acetates of zinc, manganese, cobalt, calcium, and antimony compounds. vulcanchem.comnih.govgoogle.com Bimetallic systems, such as combinations of antimony, germanium, and titanium, have been explored to leverage synergistic effects, enhancing reaction rates while controlling for side reactions and product coloration. nih.gov For specific applications, Lewis acid catalysts, including tin, zirconium, and cobalt derivatives, have shown high efficacy in the alcoholysis of PET to form dialkyl terephthalates. nih.gov

Interactive Table: Catalytic Systems in Terephthalate Ester Synthesis

| Catalyst Type | Specific Examples | Relevant Process | Reference(s) |

|---|---|---|---|

| Titanates | Tetrabutyl titanate, Titanium tetraisopropoxide (TTIP), Tyzor® | Direct Esterification, Transesterification | researchgate.netgoogle.comdkatalyst.com |

| Metal Acetates | Zinc acetate, Manganese acetate, Cobalt acetate, Calcium acetate | Esterification, Transesterification, PET Glycolysis | vulcanchem.comnih.govgoogle.com |

| Antimony Compounds | Antimony trioxide (Sb₂O₃) | Polycondensation | google.comnih.gov |

| Bimetallic Systems | Sb₂O₃/Ti(OiPr)₄, Sb₂O₃/GeO₂ | Co-polymer Synthesis | nih.gov |

| Lewis Acids | Tin(II) oxalate, Zirconium derivatives, Cobalt derivatives | PET Alcoholysis (Depolymerization) | nih.gov |

| Metal Borates | Zinc borate (B1201080) (ZnB₄O₇) | High-Pressure Esterification | google.com |

Reaction Kinetics: The kinetics of terephthalate ester synthesis are complex and influenced by multiple factors, including temperature, catalyst concentration, and the physical state of the reactants. For the synthesis of dioctyl terephthalate (DOTP) from TPA and 2-ethylhexanol, a process analogous to the formation of the isooctyl ester portion of the target compound, the reaction rate was found to be significantly influenced by the dissolution of solid TPA in the liquid alcohol phase. researchgate.net A kinetic study using tetrabutyl titanate as a catalyst determined the activation energy (Ea) for DOTP formation to be 95.52 kJ/mol. researchgate.net The rate-limiting step in many polyesterification reactions is the deacylation of an intermediate complex. acs.org For PET synthesis, it has been noted that the mono-esterification step can be more sensitive to temperature variations than the di-esterification step. researchgate.net The reaction rate generally increases with temperature and catalyst concentration up to an optimal point, beyond which side reactions or catalyst hydrolysis may occur. researchgate.netresearchgate.net

Process Optimization Strategies for Enhanced Yield and Selectivity of this compound

To maximize the yield and purity of this compound, several process parameters must be carefully controlled and optimized. These strategies focus on shifting the reaction equilibrium, accelerating reaction rates, and minimizing the formation of unwanted byproducts.

Key Optimization Parameters:

Temperature Control: The reaction temperature is a critical variable. Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as the dehydration of alcohols or thermal degradation of the product. google.comresearchgate.net The optimal temperature range for terephthalate ester production is typically between 180°C and 280°C. vulcanchem.comyoutube.comgoogle.com

Byproduct Removal: The esterification reaction produces water or methanol (in transesterification) as a byproduct. youtube.com According to Le Chatelier's principle, the continuous removal of this byproduct from the reaction mixture is essential to drive the equilibrium towards the product side, thereby increasing the conversion and final yield. youtube.comgoogle.com This is often accomplished using a reactor fitted with a fractionation or distillation column. google.comresearchgate.net

Molar Ratio of Reactants: The stoichiometry of the alcohols (isooctyl alcohol and 2-phenoxyethanol) to terephthalic acid is a key factor. Using an excess of the alcohol(s) can help to ensure complete conversion of the acid. chempedia.infogoogle.com However, studies on analogous systems like DOTP synthesis have shown that beyond a certain point, the reaction rate may become independent of the initial molar ratio, being limited instead by the solubility of TPA. researchgate.net

Catalyst Concentration: The amount of catalyst used must be optimized. Increasing the catalyst load can enhance the reaction rate, but excessive amounts may not provide further benefit and can complicate the purification process or promote side reactions. researchgate.netresearchgate.net

Pressure and Residence Time: The reaction can be run under atmospheric or moderate pressure. youtube.comgoogle.com The residence time in the reactor must be sufficient to achieve high conversion. researchgate.net Optimization may involve using continuous stirred-tank reactors (CSTRs) in series or a combination of CSTR and plug flow reactors to achieve the desired degree of polymerization and product specifications. researchgate.netaustinpublishinggroup.com

Interactive Table: Process Optimization Parameters for Terephthalate Ester Synthesis

| Parameter | Effect on Process | Typical Range/Strategy | Reference(s) |

|---|---|---|---|

| Temperature | Affects reaction rate and side reactions. | 180°C - 280°C | vulcanchem.comyoutube.comgoogle.com |

| Pressure | Influences reaction equilibrium and boiling points. | Atmospheric to 5.5 bar | youtube.comgoogle.com |

| Reactant Molar Ratio | Drives reaction completion; affects selectivity. | Excess alcohol is common. | google.comresearchgate.net |

| Catalyst Load | Increases reaction rate up to an optimum level. | 0.1 - 1.2 wt% (system dependent) | researchgate.netresearchgate.net |

| Byproduct Removal | Shifts equilibrium to favor product formation. | Continuous distillation/fractionation. | youtube.comgoogle.com |

| Residence Time | Determines the extent of reaction and conversion. | Optimized based on reactor configuration and kinetics. | researchgate.netaustinpublishinggroup.com |

Development of Novel Synthetic Approaches for this compound

Research into the synthesis of terephthalate esters continues to evolve, with novel approaches focusing on improving reaction conditions, utilizing alternative feedstocks, and employing new catalytic systems.

One promising area is the use of ionic liquids (ILs) as catalysts or co-solvents. researchgate.net Ionic liquids have been shown to accelerate the degradation of PET in the presence of isooctyl alcohol to produce dioctyl terephthalate. researchgate.net The use of an IL like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) can enhance the alcoholysis efficiency of PET, potentially offering a pathway to synthesize terephthalate esters under different conditions than traditional methods. researchgate.netresearchgate.net

Biocatalysis represents another frontier in ester synthesis. Enzymes, such as cutinases, have been engineered for the depolymerization of PET into its constituent monomers, terephthalic acid and ethylene (B1197577) glycol. acs.orgguptasarmalab.in Furthermore, enzymatic methods have been developed for the specific synthesis of PET intermediates like mono(2-hydroxyethyl) terephthalate (MHET) from bis(2-hydroxyethyl) terephthalate (BHET). nih.gov This demonstrates the potential for using highly selective biocatalysts to construct specific ester linkages, a principle that could be extended to the synthesis of asymmetric diesters like this compound.

Other novel strategies focus on the synthesis of the terephthalic acid precursor itself from renewable resources. For example, Diels-Alder reactions have been investigated to produce terephthalic acid derivatives from 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from biomass. nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the production of chemicals, including terephthalate esters. The goal is to develop more sustainable processes by reducing waste, using renewable resources, and minimizing environmental impact.

A key green strategy is the valorization of waste materials. Post-consumer PET plastic is a viable feedstock for producing other valuable chemicals. pen2print.org Through chemical recycling processes like alcoholysis with isooctyl alcohol and/or 2-phenoxyethanol, waste PET can be depolymerized to generate new terephthalate esters, including potentially this compound. nih.govrsc.org This approach not only reduces plastic waste but also provides a non-fossil-fuel-based route to the terephthalate backbone. rsc.org

The use of renewable feedstocks is another cornerstone of green chemistry. This includes the development of "bio-PET," where the ethylene glycol component is derived from plant sources like sugarcane. youtube.com Extending this concept, the synthesis of this compound could be made greener by sourcing bio-based isooctanol and bio-based 2-phenoxyethanol, should they become commercially available.

Finally, the development of more environmentally benign catalysts is a major focus. While traditional catalysts like antimony are effective, they pose toxicity concerns. researchgate.net Research into alternative, less toxic catalysts, such as certain titanium and aluminum-based systems, is ongoing. researchgate.netnih.gov Enzymatic catalysis, as mentioned previously, offers a highly sustainable option, as enzymes operate under mild conditions, are biodegradable, and can exhibit high selectivity, reducing the formation of byproducts. guptasarmalab.in

Mechanistic Investigations in Materials Science and Polymer Chemistry Involving Isooctyl 2 Phenoxyethyl Terephthalate

Isooctyl 2-phenoxyethyl terephthalate (B1205515) as a Polymer Additive: Molecular Interaction Mechanisms

The efficacy of Isooctyl 2-phenoxyethyl terephthalate as a polymer additive is rooted in its molecular structure and the nature of its interactions with polymer chains. Its primary function is to modify the physical properties of the polymer matrix by inserting itself between the polymer chains, thereby altering the intermolecular forces.

Plasticizers are incorporated into polymers to enhance their flexibility, workability, and durability. The mechanism of plasticization involves the disruption of the rigid polymer network. When added to a polymer such as polyvinyl chloride (PVC), this compound molecules position themselves between the long polymer chains. This spacing increases the free volume and reduces the polymer-polymer secondary interactions, such as van der Waals forces and hydrogen bonds.

The structure of this compound, featuring a central terephthalate core with both a branched isooctyl group and a 2-phenoxyethyl group, is key to its plasticizing action. The bulky and flexible isooctyl group is particularly effective at separating the polymer chains, which lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature. The branched nature of the isooctyl group can also contribute to a reduction in the crystallinity of the polymer matrix, further enhancing its flexibility.

The introduction of this compound into a polymer matrix can significantly influence its morphology and microstructure. By interfering with the regular packing of polymer chains, it can inhibit the formation of crystalline domains. This effect is particularly pronounced due to the presence of the branched isooctyl group, which disrupts the long-range order necessary for crystallization.

The result is a more amorphous polymer structure, which is generally associated with increased flexibility and toughness. The extent of this morphological change is dependent on the concentration of the plasticizer and its compatibility with the polymer. At optimal concentrations, this compound can be finely dispersed within the polymer matrix, leading to a homogeneous material with uniform properties. However, at very high concentrations, or in cases of poor compatibility, phase separation can occur, leading to a heterogeneous morphology with domains of plasticizer, which can be detrimental to the material's mechanical properties.

Role of this compound in Modifying Material Properties at a Molecular Level

At the molecular level, this compound imparts several beneficial properties to the materials it plasticizes. Beyond increasing flexibility, it can also enhance thermal stability. The aromatic rings in the terephthalate and phenoxyethyl moieties contribute to the thermal resistance of the plasticizer molecule itself, which in turn can help to stabilize the polymer at elevated temperatures.

Furthermore, the 2-phenoxyethyl group in the structure of this compound is known to contribute to UV resistance. This is a crucial property for materials intended for outdoor applications, as UV radiation can lead to the degradation of the polymer, causing brittleness and discoloration. The phenoxyethyl group can absorb or dissipate UV energy, thereby protecting the polymer backbone from photochemical damage.

The table below summarizes the key structural features of Isooctyl 2--phenoxyethyl terephthalate and their influence on material properties.

| Structural Feature | Influence on Material Properties |

| Branched Isooctyl Group | Increases flexibility by separating polymer chains; Reduces crystallinity. |

| 2-Phenoxyethyl Group | Contributes to UV resistance. |

| Terephthalate Backbone | Provides thermal stability. |

Compatibility and Synergistic Effects of this compound with Other Material Components

The performance of a plasticizer is heavily dependent on its compatibility with the host polymer and any other additives present in the formulation. Good compatibility ensures that the plasticizer is evenly distributed and remains within the polymer matrix over time, without significant migration or "blooming" to the surface. The polarity and molecular structure of this compound, with its ester and ether linkages, allow for favorable interactions with polar polymers like PVC.

While specific research on the synergistic effects of this compound is not extensively detailed in publicly available literature, general principles of plasticizer blends suggest that it could be combined with other plasticizers to achieve a desired balance of properties. For example, blending it with a more efficient but also more volatile plasticizer could result in a formulation with good initial flexibility and improved long-term stability due to the lower volatility of the terephthalate. The compatibility with other components is a critical factor in the design of high-performance polymer formulations.

In-depth Scientific Data on the Environmental Fate of this compound Remains Largely Uncharacterized in Publicly Available Literature

Comprehensive searches for scientific data concerning the environmental chemistry and fate of the specific chemical compound, this compound (CAS No. 72512-75-5), have revealed a significant lack of detailed research in publicly accessible literature. While extensive studies exist for related compounds, such as the polymer polyethylene terephthalate (PET) and other terephthalate or phthalate (B1215562) plasticizers, specific information regarding the degradation, partitioning, metabolites, and persistence of this compound is not available.

This compound is a diester of terephthalic acid, identified for its use as a plasticizer in polymers like polyvinyl chloride (PVC) to enhance flexibility and stability. Its presence has been detected in consumer products, indicating pathways for its release into the environment. However, the subsequent behavior and transformation of this specific molecule in various environmental compartments have not been the subject of dedicated scientific investigation according to the available search results.

General principles of environmental chemistry suggest potential degradation pathways for terephthalate esters, but applying these directly to this compound without specific experimental data would be speculative. The unique isooctyl and phenoxyethyl ester groups would critically influence its susceptibility to hydrolysis, photodegradation, and microbial breakdown, as well as its partitioning behavior in soil, water, and air.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the environmental chemistry and fate of this compound that adheres to the specific sections and subsections requested, as the foundational research findings, kinetic data, and metabolite characterizations are not present in the available scientific domain. Further empirical research is required to elucidate the environmental risks and behavior of this particular compound.

Ecotoxicological Pathways and Environmental Interaction Mechanisms of Isooctyl 2 Phenoxyethyl Terephthalate

Molecular Interactions with Model Aquatic Biota at Subcellular Levels

Direct studies on the molecular and subcellular interactions of Isooctyl 2-phenoxyethyl terephthalate (B1205515) in aquatic organisms are not available in current scientific literature. However, research on other phthalate (B1215562) esters provides a framework for potential mechanisms of toxicity. Phthalates are known to act as endocrine-disrupting chemicals (EDCs), interfering with the hormonal systems of wildlife. epa.gov This disruption can occur through various molecular pathways, including binding to hormone receptors, altering hormone synthesis, and affecting hormone transport and metabolism.

For instance, some phthalates have been shown to interact with nuclear receptors, such as estrogen and androgen receptors, leading to feminizing or demasculinizing effects in fish and other aquatic vertebrates. epa.gov At the subcellular level, exposure to certain plasticizers has been linked to oxidative stress, which involves an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of the organism. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. While these mechanisms are well-documented for some phthalates, their applicability to Isooctyl 2-phenoxyethyl terephthalate remains to be investigated.

Table 1: Potential Subcellular and Molecular Interactions of Terephthalate Esters in Aquatic Biota (Inferred)

| Interaction Type | Potential Target | Potential Effect |

| Receptor Binding | Estrogen Receptors, Androgen Receptors | Endocrine disruption, altered reproductive signaling |

| Enzyme Inhibition/Induction | Steroidogenic enzymes | Altered hormone synthesis |

| Oxidative Stress | Cellular membranes, proteins, DNA | Lipid peroxidation, protein damage, genotoxicity |

| Mitochondrial Dysfunction | Mitochondrial membranes | Impaired energy metabolism |

Note: This table is based on data for related phthalate and terephthalate compounds and serves as a hypothetical model for this compound.

Biochemical and Physiological Responses in Environmental Indicator Species to Terephthalate Exposure

The biochemical and physiological responses of environmental indicator species to this compound have not been specifically documented. However, studies on other terephthalates and phthalates in species like zebrafish (Danio rerio), daphnids (Daphnia magna), and various fish and invertebrates reveal a range of adverse effects.

Exposure to certain phthalates has been shown to impact reproduction in all studied animal groups and impair development in crustaceans and amphibians. epa.gov For example, some phthalates can affect the reproductive success of fish by altering spermatogenesis. epa.gov In invertebrates, effects on reproduction and development have been observed at environmentally relevant concentrations. epa.gov

Physiological responses can include developmental abnormalities, reduced growth rates, and altered behavior. For instance, exposure to certain plastic additives has been shown to impair swimming activity and startle responses in the marine amphipod Echinogammarus marinus. At a biochemical level, exposure to some phthalates can lead to changes in the expression of genes related to stress response and detoxification pathways.

Table 2: Observed Biochemical and Physiological Responses to Phthalate and Terephthalate Exposure in Aquatic Indicator Species

| Indicator Species | Compound Class | Observed Responses |

| Fish (e.g., Zebrafish) | Phthalate Esters | Endocrine disruption, reproductive impairment, developmental toxicity. |

| Crustaceans (e.g., Daphnia magna) | Phthalate Esters | Impaired development, reduced reproductive output. |

| Amphibians | Phthalate Esters | Developmental abnormalities. |

| Marine Invertebrates | Phthalate Esters | Altered behavior, reproductive effects. |

Note: This table summarizes general findings for the broader class of phthalate and terephthalate esters, as specific data for this compound is unavailable.

Mechanistic Insights into Environmental Exposure and Bioaccumulation Phenomena (Focus on Non-Human Models)

The environmental fate and bioaccumulation potential of this compound are not well-characterized. However, the behavior of other terephthalate and phthalate esters in the environment can provide some insights. These compounds can enter aquatic environments through various pathways, including industrial and municipal wastewater discharges.

The tendency of a chemical to bioaccumulate is often related to its hydrophobicity, which can be estimated by its octanol-water partition coefficient (Kow). While specific data for this compound is lacking, phthalate esters, in general, are lipophilic, meaning they have a tendency to associate with fatty tissues in organisms. frontiersin.org

Bioconcentration factors (BCFs), which measure the accumulation of a chemical in an organism from the surrounding water, have been determined for some phthalate esters in various aquatic species. BCFs for di(2-ethylhexyl) phthalate (DEHP), a widely studied phthalate, have been reported to be between 42 and 842 in different fish species, while in invertebrates like the amphipod Gammarus pseudolimnaueus and the mussel Mytilus edulis, BCFs can be as high as 3600 and 2500, respectively. nih.gov Generally, bioconcentration factors in invertebrates are higher than in vertebrates for some phthalates. nih.gov

It is important to note that many organisms possess the ability to metabolize phthalate esters, which can limit their bioaccumulation potential. sfu.ca Studies on some higher molecular weight phthalates have even shown evidence of trophic dilution, where the concentration of the chemical decreases at higher levels of the food web, suggesting that metabolic transformation is a significant mitigating factor against biomagnification. epa.govsfu.ca

Table 3: Bioconcentration Factors (BCFs) for Selected Phthalate Esters in Aquatic Organisms

| Compound | Species | BCF Value |

| Di(2-ethylhexyl) phthalate (DEHP) | Fish (various) | 42 - 842 |

| Di(2-ethylhexyl) phthalate (DEHP) | Gammarus pseudolimnaueus (Amphipod) | 3600 |

| Di(2-ethylhexyl) phthalate (DEHP) | Mytilus edulis (Mussel) | 2500 |

| Di(2-ethylhexyl) phthalate (DEHP) | Acartia tonsa (Copepod) | up to 5380 |

Source: Data compiled from various studies on phthalate esters. nih.gov Specific BCF data for this compound is not available.

Advanced Analytical Methodologies for Detection and Quantification of Isooctyl 2 Phenoxyethyl Terephthalate

Spectroscopic and Hyphenated Techniques for Trace Analysis of Isooctyl 2-phenoxyethyl terephthalate (B1205515)

While chromatographic methods are dominant, various spectroscopic techniques can provide complementary information or serve as screening tools.

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups. spectroscopyonline.com For a polyester like Isooctyl 2-phenoxyethyl terephthalate, characteristic absorption bands for the ester carbonyl group (C=O stretch) around 1720 cm⁻¹ and C-O stretches would be prominent. spectroscopyonline.comresearchgate.net While not typically used for quantification at trace levels, FTIR can be invaluable for material identification and quality control. researchgate.net

Hyphenated Techniques such as Thermogravimetry-Mass Spectrometry (TGA-MS) can be used to analyze the thermal decomposition products of materials containing terephthalate esters. acs.org This can be useful in identifying additives and degradation products in polymer analysis.

Advanced Spectroscopic Methods like Surface-Enhanced Raman Spectroscopy (SERS), Surface Plasmon Resonance (SPR), and fluorescence spectroscopy are being explored for the ultra-trace detection of various organic pollutants. mdpi.com These methods offer high sensitivity and potential for rapid, real-time monitoring, although their application to specific, complex terephthalates in challenging matrices is still an area of active research. mdpi.com Terahertz spectroscopy is another emerging technique for probing the vibrational modes of materials like polyethylene terephthalate (PET) and may have future applications in identifying specific plastic formulations and additives.

Method Development for Sample Preparation and Matrix Effect Considerations in Complex Matrices

The analysis of this compound in complex matrices such as soil, water, or consumer products begins with effective sample preparation. The goal is to isolate and concentrate the analyte while removing interfering matrix components. nih.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE) : A traditional method that uses immiscible solvents to partition the analyte from the sample matrix. nih.gov

Solid-Phase Extraction (SPE) : A widely used technique where the sample is passed through a cartridge containing a solid sorbent that retains the analyte. researchgate.netnih.gov The analyte is later eluted with a small volume of solvent, achieving both cleanup and concentration.

Dispersive Liquid-Liquid Microextraction (DLLME) : A miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the sample, offering high enrichment factors. mdpi.com

A significant challenge in trace analysis, especially with LC-ESI-MS, is the matrix effect . chromatographyonline.comnih.gov This phenomenon occurs when co-eluting compounds from the sample matrix enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. dphen1.com The extent of the matrix effect can vary significantly between different sample types (e.g., surface water vs. industrial effluent). dphen1.com

Strategies to mitigate matrix effects include:

Optimizing Sample Cleanup : More selective extraction and cleanup steps can remove a larger portion of interfering compounds. dphen1.com

Chromatographic Separation : Improving the chromatographic resolution to separate the analyte from matrix components.

Use of Isotope-Labeled Internal Standards : An ideal internal standard is a stable isotope-labeled version of the analyte itself. It co-elutes with the native analyte and experiences the same matrix effects, allowing for accurate correction during quantification. dphen1.com

Matrix-Matched Calibration : Preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed helps to compensate for the matrix effect. chromatographyonline.com

Care must be taken throughout the sample preparation process to avoid contamination, as phthalates and related plasticizers are ubiquitous in laboratory environments. thermofisher.com Using scrupulously clean glassware and avoiding plastic materials are crucial steps. thermofisher.com

Validation and Quality Assurance in Environmental and Material Analysis of Terephthalate Esters

To ensure the reliability and defensibility of analytical data, methods must be thoroughly validated, and robust quality assurance (QA) and quality control (QC) procedures must be implemented. researchgate.netepa.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net

Key method validation parameters include:

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Reference |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated for this purpose. | s4science.atcornerstoneanalytical.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | mdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | mdpi.com |

| Accuracy/Recovery | The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. | researchgate.netepa.gov |

| Precision | The degree of agreement among a series of measurements, expressed as repeatability (within-run) and reproducibility (between-run). It is often reported as the relative standard deviation (RSD). | researchgate.nets4science.at |

| Selectivity/Specificity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | umc.edu.dz |

Method Blanks : A clean sample matrix carried through the entire analytical process to check for contamination. chromatographyonline.com

Laboratory Control Samples (LCS) : A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the method. chromatographyonline.com

Matrix Spikes/Matrix Spike Duplicates (MS/MSD) : Aliquots of a real sample are spiked with a known amount of analyte to evaluate the effect of the sample matrix on the method's recovery and precision. chromatographyonline.comepa.gov

Quality Assurance Project Plan (QAPP) : A formal document that outlines the necessary QA, QC, and other technical activities to ensure that the results will satisfy the stated performance criteria. epa.gov

By combining these advanced analytical techniques with rigorous method development, validation, and QA/QC protocols, reliable data on the presence and concentration of this compound in diverse and complex samples can be generated.

Q & A

Basic: What are the optimal experimental conditions for synthesizing Isooctyl 2-phenoxyethyl terephthalate with high yield?

Methodological Answer:

To optimize synthesis, employ factorial design to systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). For example, a 2³ factorial design can identify interactions between variables and determine ideal conditions. Replicate experiments under controlled settings (e.g., inert atmosphere, reflux apparatus) to minimize variability. Validate purity using HPLC or GC-MS, referencing standardized protocols from analytical chemistry literature .

Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

Adopt detailed procedural documentation , including exact molar ratios, solvent grades, and equipment specifications (e.g., stirrer RPM, heating mantle calibration). Share raw data (e.g., NMR spectra, chromatograms) via open-access platforms. Cross-validate results using peer-reviewed synthetic pathways from journals like Organic Syntheses or The Journal of Organic Chemistry .

Advanced: What mechanisms underlie the thermal degradation of this compound, and how can they be experimentally characterized?

Methodological Answer:

Combine thermogravimetric analysis (TGA) with pyrolysis-GC-MS to identify degradation products. Use density functional theory (DFT) simulations to model bond dissociation energies and predict degradation pathways. Compare experimental data with computational results to refine mechanistic hypotheses. Collaborate with computational chemists for multi-scale modeling .

Advanced: How can conflicting data on the compound’s environmental persistence be resolved in academic studies?

Methodological Answer:

Conduct a systematic meta-analysis of existing studies, noting variables such as pH, temperature, and microbial activity in degradation assays. Use standardized OECD guidelines for environmental testing (e.g., OECD 301B for biodegradability). Perform controlled lab experiments to isolate factors causing discrepancies, such as UV exposure intensity in photodegradation studies .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Validate methods via spike-and-recovery experiments in relevant matrices (e.g., soil, biological samples). Cross-reference retention times and fragmentation patterns with NIST Chemistry WebBook data .

Advanced: How do steric and electronic effects influence the compound’s reactivity in esterification reactions?

Methodological Answer:

Employ kinetic studies (e.g., monitoring reaction progress via in-situ FTIR) paired with computational modeling (e.g., molecular orbital calculations using Gaussian software). Compare reactivity with structurally analogous esters (e.g., methyl vs. isooctyl esters) to isolate steric/electronic contributions. Publish datasets in repositories like ChemRxiv for peer validation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Follow OSHA HCS guidelines: use fume hoods for synthesis, wear nitrile gloves, and store the compound away from oxidizers. Conduct a hazard assessment using SDS data (e.g., flammability, toxicity). Train personnel in spill response, referencing Agilent Technologies’ safety frameworks for organic esters .

Advanced: How can researchers design experiments to investigate the compound’s potential as a plasticizer in biodegradable polymers?

Methodological Answer:

Use accelerated aging tests (e.g., ASTM D5510 for biodegradation) combined with mechanical testing (tensile strength, elasticity). Compare performance to commercial plasticizers (e.g., citrates, adipates) in controlled polymer blends. Apply life-cycle assessment (LCA) tools to evaluate environmental impact holistically .

Basic: What are the best practices for validating the purity of this compound post-synthesis?

Methodological Answer:

Perform multi-technique validation :

- NMR (¹H/¹³C) for structural confirmation.

- DSC to check for melting point consistency.

- Elemental analysis (C, H, O) to verify stoichiometry.

Compare results with literature values from authoritative databases like SciFinder or Reaxys .

Advanced: How can theoretical frameworks guide the study of this compound’s interactions with biological systems?

Methodological Answer:

Integrate molecular docking simulations (e.g., AutoDock Vina) with in vitro assays (e.g., cytotoxicity testing on cell lines). Use the OECD QSAR Toolbox to predict bioactivity and toxicity. Align findings with conceptual frameworks like green chemistry principles to prioritize sustainable derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.